1-Phenanthren-3-ylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

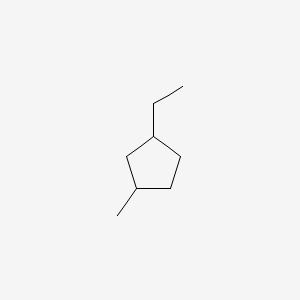

1-フェナントレン-3-イルエタノールは、分子式C16H14Oを持つ有機化合物です。フェナントレン(多環芳香族炭化水素)の誘導体であり、フェナントレン環系の3番目の炭素にヒドロキシル基が結合しています。

2. 製法

合成経路と反応条件

1-フェナントレン-3-イルエタノールは、いくつかの方法で合成することができます。一般的な方法の1つは、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて、1-フェナントレン-3-イルケトンを還元することです。 反応は通常、テトラヒドロフラン(THF)やジエチルエーテルなどの無水溶媒中で、制御された温度で行われます .

工業生産方法

工業的な設定では、1-フェナントレン-3-イルエタノールの生産は、フェナントレン誘導体の触媒的水素化を含む場合があります。このプロセスでは、炭素担持パラジウムまたは白金などの金属触媒を、高圧および高温条件下で使用します。 触媒と反応パラメータの選択は、最終生成物の収率と純度に大きな影響を与える可能性があります .

準備方法

Synthetic Routes and Reaction Conditions

1-Phenanthren-3-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-phenanthren-3-yl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process uses metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .

化学反応の分析

反応の種類

1-フェナントレン-3-イルエタノールは、次のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、ケトンまたはアルデヒドに酸化することができます。

還元: この化合物は、強還元剤を使用して、炭化水素にさらに還元することができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。

還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。

主な生成物

酸化: 1-フェナントレン-3-イルケトンまたはアルデヒド。

還元: フェナントレン誘導体。

4. 科学研究への応用

1-フェナントレン-3-イルエタノールは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として、および配位化学におけるリガンドとして使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。

医学: 医薬品開発における潜在的な用途と、医薬化学におけるファーマコフォアとして探求されています。

科学的研究の応用

1-Phenanthren-3-ylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

1-フェナントレン-3-イルエタノールの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。ヒドロキシル基は、生体分子と水素結合を形成し、その構造と機能に影響を与える可能性があります。 さらに、芳香族環系は、他の芳香族化合物とπ-π相互作用に関与し、その安定性と反応性に影響を与える可能性があります .

類似化合物との比較

類似化合物

1-フェニルエタノール: 化学的性質は似ていますが、構造が単純な芳香族アルコール。

2-フェナントレン-3-イルエタノール: 環系上の異なる位置にヒドロキシル基が結合している別のフェナントレン誘導体。

1-ナフタレン-2-イルエタノール: 反応性は似ていますが、構造的な特徴が異なるナフタレン誘導体.

独自性

1-フェナントレン-3-イルエタノールは、その特定の構造配置のために独特であり、これは異なる化学的および物理的性質を付与します。

特性

CAS番号 |

7494-58-8 |

|---|---|

分子式 |

C16H14O |

分子量 |

222.28 g/mol |

IUPAC名 |

1-phenanthren-3-ylethanol |

InChI |

InChI=1S/C16H14O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11,17H,1H3 |

InChIキー |

ZRWXPMQVCVDLPA-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)

![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11994658.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)

![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)